3-Methyl-N-phenylbutanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)8-11(13)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRPHHIOZYGAMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946458 |

Source

|

| Record name | 3-Methyl-N-phenylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364-50-3 |

Source

|

| Record name | Isovaleranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-N-phenylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-N-phenylbutanamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Methyl-N-phenylbutanamide

Abstract

This compound, also known as isovaleranilide, is an amide compound with applications as a synthetic intermediate in the development of various organic molecules. This technical guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathways for this molecule. We will dissect the foundational chemistry of amide bond formation and present two robust, field-proven methodologies: the activation of the carboxylic acid via an acyl chloride intermediate and the direct, one-pot synthesis using a carbodiimide coupling agent. The narrative emphasizes the mechanistic rationale behind procedural choices, offering insights into reaction optimization and control. Detailed experimental protocols, characterization data, and comparative analyses are provided to serve as a comprehensive resource for laboratory application.

Introduction and Strategic Overview

The synthesis of an amide bond is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry. The target molecule, this compound, is formed by creating an amide linkage between an isovaleryl group and an aniline moiety.

The direct reaction between the parent carboxylic acid (3-methylbutanoic acid, or isovaleric acid) and the amine (aniline) is generally inefficient.[1] This is due to a competing acid-base reaction where the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium-carboxylate salt.[2][3] At high temperatures, this salt can be forced to dehydrate and form the amide, but this approach often lacks broad applicability and can lead to side products.[3]

Therefore, efficient amide synthesis at moderate temperatures hinges on the activation of the carboxylic acid. This is achieved by converting the hydroxyl (-OH) group, a poor leaving group, into a highly reactive species that is susceptible to nucleophilic attack by the amine. This guide will detail two premier strategies to achieve this activation.

Physicochemical Properties of this compound

A summary of the key identifiers and properties of the target compound is presented below.

| Property | Value | Reference |

| CAS Number | 2364-50-3 | [4] |

| Molecular Formula | C₁₁H₁₅NO | [4][5] |

| Molecular Weight | 177.24 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | Isovaleranilide, N-Phenylisovaleramide | [5][6] |

Synthesis Pathway I: The Acyl Chloride Route

This classic and highly reliable two-step method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, which is then readily acylated by the amine. This pathway offers the advantage of high reactivity, often leading to excellent yields and straightforward purification.

Logical Workflow: Acyl Chloride Pathway

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 3. quora.com [quora.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-Methyl-N-phenylbutanimidic acid | C11H15NO | CID 222941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Phenyl-3-methylbutanamide [chemicalbook.com]

An In-depth Technical Guide to 3-Methyl-N-phenylbutanamide: Chemical Properties and Structure

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 3-Methyl-N-phenylbutanamide. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource of technical data and procedural insights.

Introduction

This compound, also known as isovaleranilide, is an organic compound belonging to the class of N-substituted amides. Its structure, featuring a phenyl group attached to the nitrogen of a 3-methylbutanamide moiety, makes it a subject of interest in medicinal chemistry and organic synthesis. Understanding its fundamental properties is crucial for its potential application as a building block in the development of novel chemical entities. This guide synthesizes available data to provide a detailed technical profile of this compound.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a butanamide backbone with a methyl group at the third carbon and a phenyl group substituting one of the hydrogens on the amide nitrogen.

Systematic (IUPAC) Name: this compound

Synonyms: Isovaleranilide, 2-Isopropylacetanilide, Butanamide, 3-methyl-N-phenyl-, N-Phenyl-3-methylbutanamide[1][2]

Key Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 2364-50-3[2][3] |

| Molecular Formula | C₁₁H₁₅NO[3] |

| Molecular Weight | 177.24 g/mol [3] |

| InChIKey | WQRPHHIOZYGAMQ-UHFFFAOYSA-N[2] |

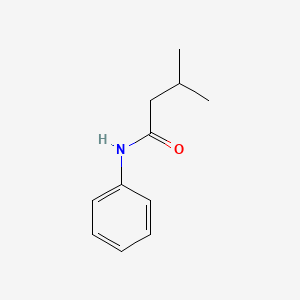

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A combination of experimental and computed data provides a profile of the physicochemical properties of this compound.

| Property | Value | Source |

| Melting Point | 95-97 °C | Experimental[4] |

| Boiling Point | Not available | Experimental data not found |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | Inferred from general amide properties |

| XLogP3 | 2.5 | Computed[2] |

| Topological Polar Surface Area | 29.1 Ų | Computed[2][5] |

| Rotatable Bond Count | 3 | Computed[5] |

| Hydrogen Bond Donor Count | 1 | Computed[5] |

| Hydrogen Bond Acceptor Count | 1 | Computed[5] |

Synthesis and Reactivity

Synthetic Routes

This compound is typically synthesized via an amidation reaction between a derivative of 3-methylbutanoic acid (isovaleric acid) and aniline. A common and efficient laboratory-scale synthesis involves the use of a coupling agent to facilitate the formation of the amide bond.

Example Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[6]):

-

Activation of Carboxylic Acid: To a solution of 3-methylbutanoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.).

-

In-situ Ester Formation (Optional but recommended): For improved reaction efficiency and reduced side products, a catalytic amount of an activating agent like 4-dimethylaminopyridine (DMAP, 0.1 eq.) can be added. The mixture is typically stirred at room temperature for 15-30 minutes to allow for the formation of the activated intermediate.

-

Amine Addition: Aniline (1.0 eq.) is then added to the reaction mixture. If the hydrochloride salt of aniline is used, a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq.) should be included to liberate the free amine.

-

Reaction Progression: The reaction is stirred at room temperature and monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until completion (typically 2-24 hours).

-

Work-up and Purification:

-

If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

The filtrate is then washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove unreacted aniline and base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Chemical Reactivity

The chemical reactivity of this compound is characteristic of N-substituted amides.

-

Hydrolysis: The amide bond is relatively stable but can be hydrolyzed to yield 3-methylbutanoic acid and aniline under forceful acidic or basic conditions, typically requiring elevated temperatures.[7]

-

Reduction: The carbonyl group of the amide can be reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which would yield the corresponding secondary amine, N-(3-methylbutyl)aniline.[7]

-

N-H Reactivity: The hydrogen on the amide nitrogen has weak acidic properties and can be deprotonated by a strong base.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on available data for a closely related structure, the following are the expected chemical shifts in ¹H and ¹³C NMR spectra, typically recorded in deuterated chloroform (CDCl₃).[8]

¹H NMR Spectral Data:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.43 | Doublet | 3H | Aromatic CH |

| ~7.13 | Doublet | 2H | Aromatic CH |

| ~2.24-2.21 | Multiplet | 3H | -CH₂- and -CH- |

| ~1.02 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR Spectral Data:

| Chemical Shift (δ ppm) | Assignment |

| ~170.98 | C=O (Amide Carbonyl) |

| ~135.48 | Aromatic C (ipso-carbon attached to N) |

| ~133.88 | Aromatic C |

| ~129.51 | Aromatic CH |

| ~120.13 | Aromatic CH |

| ~47.09 | -CH₂- |

| ~26.38 | -CH(CH₃)₂ |

| ~22.55 | -CH(CH₃)₂ |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve characteristic cleavages of the amide functionality.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon is a common pathway for amides, potentially leading to a resonance-stabilized acylium ion.[9]

-

N-CO Bond Cleavage: The bond between the nitrogen and the carbonyl carbon can also cleave, which would result in fragments corresponding to the aniline cation radical (m/z = 93) and the isovaleryl cation (m/z = 85).[9]

-

McLafferty Rearrangement: For aliphatic amides with a gamma-hydrogen, a McLafferty rearrangement is a prominent fragmentation pathway.[9][10]

Biological Activity and Applications

Currently, there is limited specific information in the public domain regarding the biological activity or direct applications of this compound in drug development. However, the N-phenylalkanamide scaffold is present in various biologically active molecules. Further research may explore its potential as an intermediate in the synthesis of compounds with pharmacological relevance. The structural similarity to other valeramide-containing compounds suggests that it could be investigated for a range of activities, but this remains speculative without direct experimental evidence.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

This compound is a well-defined organic compound with established chemical and physical properties. Its synthesis is achievable through standard amidation protocols, and its structure can be unequivocally confirmed by modern spectroscopic techniques. While direct applications in drug development have not been extensively reported, its structural features suggest it may be a valuable intermediate for the synthesis of more complex molecules. This guide provides a foundational repository of technical information to support future research and development involving this compound.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link][4]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3572955, N-methyl-3-phenylbutanamide. Retrieved from [Link][5]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link][3]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][10]

-

Save My Exams. (2025). Reactions of Amides. Retrieved from [Link][7]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222941, 3-Methyl-N-phenylbutanimidic acid. Retrieved from [Link][2]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Göker, H., Alp, M., et al. (2005). Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. Molecules, 10(11), 1395-1406. [Link]

-

Chad's Prep. (2018). 15.6a Interpreting NMR Example 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221441, N-methyl-N-phenylbutanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2826769, 3-Phenylbutanamide. Retrieved from [Link]

-

Al-Khayri, J. M., et al. (2022). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules, 27(19), 6649. [Link]

-

ResearchGate. (2025). Exploring Recent Advancements in the Pharmacological Activities of Plant-derived Alkaloids and Glycosides: A Review. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]

-

Rahman, M. M., et al. (2020). Antidiabetic Phytochemicals From Medicinal Plants: Prospective Candidates for New Drug Discovery and Development. Frontiers in Pharmacology, 11, 134. [Link]

-

Uddin, M. S., et al. (2021). Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases. Molecules, 26(21), 6439. [Link]

-

LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

ResearchGate. (2025). Solubilities of Phosphoramidic Acid, N -(phenylmethyl)-, Diphenyl Ester in Selected Solvents. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Phenylbutanamide. Retrieved from [Link]

-

ResearchGate. (2025). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

Sources

- 1. N-Phenyl-3-methylbutanamide [chemicalbook.com]

- 2. 3-Methyl-N-phenylbutanimidic acid | C11H15NO | CID 222941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. rsc.org [rsc.org]

- 5. N-methyl-3-phenylbutanamide | C11H15NO | CID 3572955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 3-Methyl-N-phenylbutanamide (CAS No. 2364-50-3)

This guide provides a comprehensive technical overview of 3-Methyl-N-phenylbutanamide, a molecule of interest within the broader class of N-acyl anilides. This document is intended for researchers, chemists, and professionals in drug discovery and chemical development, offering insights into its properties, synthesis, analysis, and potential applications.

Molecular Identity and Chemical Properties

This compound, also known as isovaleranilide, is a secondary amide featuring an isobutyl group attached to the carbonyl carbon and a phenyl group attached to the nitrogen atom.

Chemical Structure and Identifiers

The structural and identifying information for this compound is crucial for its unambiguous identification in research and regulatory contexts.

Diagram 1: 2D Chemical Structure of this compound

Spectroscopic Data for 3-Methyl-N-phenylbutanamide: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methyl-N-phenylbutanamide, a compound of interest in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed exploration of its structural elucidation through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying scientific principles that guide their interpretation.

Molecular Structure and Spectroscopic Overview

This compound is a secondary amide with a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol .[1] Its structure comprises a phenyl group attached to the nitrogen of a butanamide backbone, which is substituted with a methyl group at the 3-position. This combination of an aromatic ring and a branched aliphatic chain gives rise to a distinct spectroscopic fingerprint. Understanding these spectral features is paramount for its unambiguous identification and for quality control in its synthesis and application.

The following sections will provide a detailed breakdown of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. Each section will include tabulated data, a thorough interpretation of the spectral features, and a standardized protocol for data acquisition.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the isobutyl group.

Table 1: ¹H NMR Chemical Shift Data of this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| ~7.43 | d | 7.8 | 2H | Aromatic CH (ortho to NH) |

| ~7.29 | t | 7.8 | 2H | Aromatic CH (meta to NH) |

| ~7.08 | t | 7.4 | 1H | Aromatic CH (para to NH) |

| ~7.6 (broad s) | s | - | 1H | NH |

| ~2.22 | d | 6.9 | 2H | CH₂ |

| ~2.15 | m | 6.6, 6.9 | 1H | CH |

| ~1.00 | d | 6.6 | 6H | 2 x CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.0-7.5 ppm): The signals for the phenyl group appear as a set of multiplets. The two protons ortho to the amide group are expected to be the most deshielded and appear as a doublet around 7.43 ppm. The two meta protons typically appear as a triplet around 7.29 ppm, and the para proton as a triplet around 7.08 ppm. The coupling constants for vicinal protons on a benzene ring are typically in the range of 6-8 Hz.[2][3]

-

Amide Proton (~7.6 ppm): The amide proton (N-H) signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and can exchange with trace amounts of D₂O in the solvent, which would cause the signal to disappear. Its chemical shift is also highly dependent on solvent and concentration.

-

Aliphatic Region (0.9-2.3 ppm):

-

The two protons of the CH₂ group adjacent to the carbonyl (Cα) appear as a doublet around 2.22 ppm, split by the single proton on the adjacent CH group (Cβ).

-

The single proton of the CH group (Cβ) is a multiplet (often a septet or nonet) around 2.15 ppm, as it is coupled to the two Cα protons and the six protons of the two methyl groups.

-

The six protons of the two equivalent methyl groups (Cγ) appear as a doublet around 1.00 ppm, split by the single Cβ proton. The typical coupling constant for vicinal aliphatic protons is around 6-8 Hz.[2]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Chemical Shift Data of this compound in CDCl₃

| Chemical Shift (δ ppm) | Assignment |

| ~171.0 | C=O |

| ~138.0 | Aromatic C (C-N) |

| ~129.0 | Aromatic CH |

| ~124.0 | Aromatic CH |

| ~120.0 | Aromatic CH |

| ~47.1 | CH₂ |

| ~26.4 | CH |

| ~22.5 | 2 x CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (~171.0 ppm): The amide carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. Saturated amide carbonyls typically resonate in the 170-185 ppm range.[4]

-

Aromatic Carbons (120-138 ppm): The six carbons of the phenyl ring give rise to four distinct signals due to symmetry. The carbon directly attached to the nitrogen (quaternary carbon) is found at approximately 138.0 ppm. The other aromatic CH carbons appear in the typical range of 120-130 ppm.

-

Aliphatic Carbons (22-48 ppm):

-

The CH₂ carbon adjacent to the carbonyl group appears around 47.1 ppm.

-

The CH carbon is observed at approximately 26.4 ppm.

-

The two equivalent methyl carbons are the most shielded and appear at around 22.5 ppm.

-

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled

-

Pulse Angle: 30°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0 to 220 ppm

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Medium | N-H stretch | Secondary Amide |

| 3050-3000 | Medium-Weak | C-H stretch | Aromatic |

| 2960-2850 | Strong | C-H stretch | Aliphatic |

| ~1660 | Strong | C=O stretch (Amide I) | Secondary Amide |

| ~1540 | Strong | N-H bend (Amide II) | Secondary Amide |

| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1450 | Medium | C-H bend | Aliphatic |

Note: This is a prediction based on typical values for secondary amides. The PubChem database entry for this compound links to a vapor phase IR spectrum which can be consulted for experimental data.[1]

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the secondary amide group.

-

N-H Stretching: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide. Hydrogen bonding can cause this peak to broaden and shift to a lower frequency.

-

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the isobutyl group. Weaker bands between 3000 and 3050 cm⁻¹ correspond to the aromatic C-H stretches.

-

Amide I Band (C=O Stretching): A very strong and sharp absorption band around 1660 cm⁻¹ is the Amide I band, primarily due to the C=O stretching vibration. This is one of the most characteristic peaks in the IR spectrum of an amide.

-

Amide II Band (N-H Bending): Another strong band, known as the Amide II band, is expected around 1540 cm⁻¹. This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

-

Aromatic C=C Stretching: The presence of the phenyl group will give rise to medium to weak absorptions in the 1480-1600 cm⁻¹ region due to C=C bond stretching within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (MW = 177.24), the mass spectrum will show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern for this compound

| m/z | Ion |

| 177 | [M]⁺˙ |

| 120 | [C₆H₅NHCO]⁺ |

| 93 | [C₆H₅NH₂]⁺˙ |

| 86 | [CH₃CH(CH₃)CH₂CO]⁺ |

| 57 | [C₄H₉]⁺ |

Note: This is a prediction based on common fragmentation pathways for amides. The PubChem database entry for this compound links to GC-MS data in the NIST Mass Spectrometry Data Center.[1]

Interpretation of the Mass Spectrum:

The fragmentation of this compound upon electron ionization is expected to proceed through several characteristic pathways for amides.

-

Molecular Ion Peak (m/z 177): The peak corresponding to the intact molecule with one electron removed will be observed at m/z 177.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alpha-carbon of the isobutyl group can lead to the formation of a resonance-stabilized acylium ion with m/z 86.

-

McLafferty Rearrangement: While less common for N-aryl amides compared to aliphatic amides, a McLafferty rearrangement could potentially occur, though it is not a primary expected fragmentation pathway here.

-

Cleavage of the Amide Bond: A common fragmentation pathway for amides is the cleavage of the C-N bond. This can lead to the formation of the anilinium radical cation at m/z 93. Another possibility is the formation of the benzoyl-related cation at m/z 120.

-

Loss of the Phenyl Group: Fragmentation can also involve the loss of the phenyl group, though this is less common than the cleavage of the amide bond.

-

Alkyl Chain Fragmentation: The isobutyl group can fragment to give a stable tert-butyl cation at m/z 57.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the amidation of 3-methylbutanoic acid with aniline, often facilitated by a coupling agent.

Synthetic Workflow

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol for Synthesis

This protocol describes a general procedure for the synthesis of this compound from 3-methylbutanoic acid and aniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Reactant Preparation:

-

In a round-bottom flask, dissolve 1 equivalent of 3-methylbutanoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add 1 equivalent of aniline to the solution.

-

Add a catalytic amount (0.1 equivalents) of 4-dimethylaminopyridine (DMAP).

-

-

Reaction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve 1.1 equivalents of DCC in the same anhydrous solvent.

-

Add the DCC solution dropwise to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

-

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The spectroscopic data presented in this guide, along with the detailed interpretations and experimental protocols, serve as a valuable resource for scientists and researchers. The consistency of the data with established spectroscopic principles validates the structure of the molecule and provides a benchmark for its identification and quality assessment in various applications.

References

-

University of Calgary. (n.d.). Coupling in H-NMR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Table Appendix. Chemistry and Biochemistry. Retrieved from [Link]

-

Scribd. (n.d.). 13C NMR Correlation Chart. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-N-phenylbutanimidic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Graphical representation of the 13 C NMR chemical shifts of functional.... Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Butanamide, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-3-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Butanamide, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.

Sources

3-Methyl-N-phenylbutanamide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Methyl-N-phenylbutanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of a compound's solubility profile is paramount for process development, formulation design, and ensuring efficacy and safety. This guide provides a comprehensive technical overview of the solubility of this compound, a secondary amide with potential applications in various fields.

This document moves beyond a simple compilation of data, offering a foundational understanding of the principles governing solubility and providing a predictive framework based on Hansen Solubility Parameters (HSP). Furthermore, we present a detailed, field-proven experimental protocol for the empirical determination of solubility, ensuring that theoretical predictions can be validated with robust laboratory data.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential to comprehending its solubility behavior. This compound, also known as isovaleranilide, is a secondary amide with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge of similar compounds |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

The XLogP3 value of 2.5 indicates a moderate level of lipophilicity, suggesting that this compound will favor organic solvents over water. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows for self-association and interaction with protic solvents.

The Theoretical Bedrock of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key intermolecular interactions to consider are:

-

Van der Waals Forces (Dispersion Forces): These are weak, transient forces present in all molecules. The non-polar phenyl ring and the isobutyl group of this compound contribute significantly to its dispersion interactions.

-

Dipole-Dipole Interactions: The amide functional group possesses a significant dipole moment due to the electronegativity difference between the oxygen, nitrogen, and carbon atoms. This allows for electrostatic interactions with other polar molecules.

-

Hydrogen Bonding: As a secondary amide, this compound can act as both a hydrogen bond donor and acceptor.[3] This is a crucial factor in its solubility in protic solvents like alcohols.

The overall solubility of this compound in a given organic solvent will be determined by the balance of these forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

A Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework.[4][5] This model deconstructs the total cohesive energy of a substance into three components, each representing a different type of intermolecular force:

-

δD (Dispersion): Represents the energy from dispersion forces.

-

δP (Polar): Represents the energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonding.

Each compound can be described by a unique set of three Hansen parameters, which can be visualized as a point in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the Hansen distance (Ra) between two substances (in this case, the solute and the solvent):

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹ᐟ²

A smaller Ra value indicates a greater affinity between the solute and the solvent, and therefore, higher predicted solubility.

Estimated Hansen Solubility Parameters for this compound

The constituent groups of this compound are: -CH3 (2), >CH- (1), -CH2- (1), a secondary amide group (-CONH-), and a benzene ring.

Based on this methodology, the estimated HSP values for this compound are:

| Parameter | Estimated Value (MPa¹ᐟ²) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 6.5 |

| δH (Hydrogen Bonding) | 6.0 |

Predicted Solubility in Common Organic Solvents

The following table presents the Hansen Solubility Parameters for a range of common organic solvents and the calculated Hansen distance (Ra) to this compound. A lower Ra value suggests a higher likelihood of good solubility.

| Solvent | δD (MPa¹ᐟ²) | δP (MPa¹ᐟ²) | δH (MPa¹ᐟ²) | Ra (Distance) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 7.1 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.3 | Moderate |

| Benzene | 18.4 | 0.0 | 2.0 | 8.0 | Good |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 10.8 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.5 | Excellent |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 9.2 | Poor |

| Dichloromethane | 17.0 | 7.3 | 7.0 | 3.5 | Excellent |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.4 | Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.7 | Moderate |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | 6.2 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.1 | Poor |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.6 | Good |

| Heptane | 15.3 | 0.0 | 0.0 | 9.9 | Poor |

| Hexane | 14.9 | 0.0 | 0.0 | 10.5 | Poor |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.2 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 17.9 | Very Poor |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 5.8 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.0 | Excellent |

| Toluene | 18.0 | 1.4 | 2.0 | 6.6 | Good |

| o-Xylene | 17.8 | 1.0 | 3.1 | 7.1 | Good |

Disclaimer: These predictions are based on estimated Hansen Solubility Parameters and should be used as a guide for solvent screening. Experimental verification is essential.

Visualizing Solubility: The Hansen Sphere

The concept of the Hansen solubility sphere provides a visual representation of the solubility of a solute in a range of solvents. The center of the sphere is defined by the HSP of the solute, and the radius (Ro) is determined experimentally by testing the solubility in a variety of solvents. Solvents that fall within the sphere are considered "good" solvents, while those outside are "poor" solvents.

Caption: A 2D representation of the Hansen solubility sphere, where good solvents lie within the sphere's radius.

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

While predictive models are invaluable for initial screening, empirical determination of solubility is the gold standard. The equilibrium shake-flask method is a robust and widely accepted technique for measuring the solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Vortex mixer

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze the calibration standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Record the total mass of the solid added.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the calibration standards.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

This technical guide provides a multifaceted approach to understanding the solubility of this compound in organic solvents. By integrating the foundational principles of intermolecular forces with the predictive power of Hansen Solubility Parameters, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided estimated solubility data serves as a valuable starting point for experimental design.

Crucially, this guide emphasizes the necessity of empirical validation. The detailed experimental protocol for the equilibrium shake-flask method offers a robust and reliable means to obtain accurate quantitative solubility data. By combining theoretical prediction with rigorous experimental verification, scientists and drug development professionals can confidently navigate the challenges associated with solubility, ultimately accelerating their research and development endeavors.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568–585.

- Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters (2nd ed.). CRC Press.

-

LibreTexts. (2022). Experimentally Testing Solvents. Chemistry LibreTexts. Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Hansen-Solubility. Retrieved from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Yalkowsky, S. H., & He, Y. (2003).

- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.

Sources

A Strategic Guide to Unveiling the Biological Potential of 3-Methyl-N-phenylbutanamide

Preamble: Navigating the Unknown

In the landscape of drug discovery and chemical biology, countless molecules exist with undefined biological activities. 3-Methyl-N-phenylbutanamide, a simple amide derivative, is one such compound. A thorough review of the scientific literature reveals a conspicuous absence of data on its biological effects. This guide, therefore, is not a retrospective account but a prospective roadmap. It is designed for researchers, scientists, and drug development professionals to systematically investigate the potential biological activities of this molecule. We will proceed from computational predictions to foundational in vitro assays, and finally to more complex mechanistic and safety profiling. This document provides the strategic thinking and detailed protocols necessary to take this compound from an unknown chemical entity to a characterized molecule with a defined biological profile.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, a robust in silico and physicochemical characterization is paramount. This initial phase allows for the prediction of drug-like properties and potential biological targets, guiding the subsequent experimental design.

Computational Prediction of Physicochemical Properties and Drug-Likeness

The first step is to assess whether this compound possesses the fundamental characteristics of a potential drug candidate. Tools such as SwissADME and DataWarrior can be employed for this purpose[1]. The analysis should focus on Lipinski's Rule of Five, which predicts the oral bioavailability of a molecule, and other key descriptors.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Compliance with Drug-Likeness Rules |

| Molecular Weight | 177.24 g/mol | Yes (< 500 Da) |

| LogP (Octanol/Water Partition Coefficient) | 2.5 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 1 | Yes (< 10) |

| Molar Refractivity | 53.0 cm³ | 40-130 |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | < 140 Ų |

| Bioavailability Score | 0.55 | Good |

In Silico Target Prediction

With a favorable drug-likeness profile, the next step is to generate hypotheses about potential biological targets. This can be achieved through ligand-based and structure-based computational methods[2][3].

-

Ligand-Based Approaches: These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities[2]. The SMILES string of this compound (CC(C)CC(=O)NC1=CC=CC=C1) can be used as a query in databases like ChEMBL and PubChem to identify structurally related compounds with known biological targets.

-

Structure-Based Approaches: While more complex, these methods can provide insights into potential binding interactions. If a high-confidence homology model of a putative target can be generated, molecular docking simulations can predict the binding affinity and pose of this compound within the active site.

The output of these analyses will be a ranked list of potential protein targets, which will inform the selection of specific in vitro assays.

Part 2: Initial Biological Evaluation - A Tiered Screening Approach

With hypotheses generated from in silico analyses, we move to the laboratory to obtain the first empirical data on the biological effects of this compound. A tiered approach is recommended, starting with broad, foundational assays.

Caption: A tiered workflow for the biological evaluation of this compound.

Cytotoxicity Assays

A fundamental first step is to determine the concentration range at which this compound exhibits cytotoxic effects. This is crucial for designing subsequent experiments and interpreting their results. The LDH release assay is a common method for this purpose[4].

Experimental Protocol: LDH Cytotoxicity Assay

-

Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HeLa or HEK293) at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells in triplicate, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

-

Incubation: Incubate the plate for 24-48 hours.

-

LDH Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reagent according to the manufacturer's instructions and incubate in the dark for 30 minutes.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Cell Proliferation Assays

To assess the cytostatic potential of the compound, a cell proliferation assay such as the MTT assay is recommended. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells[5][6].

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Plating and Treatment: Follow steps 1 and 2 of the LDH assay protocol.

-

Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[6].

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Part 3: Elucidating the Mechanism of Action

Based on the results of the initial screening and the in silico predictions, the next phase involves investigating the specific molecular targets and pathways modulated by this compound.

Targeted Screening Against Major Drug Target Classes

If in silico predictions suggest potential activity against kinases, G-protein coupled receptors (GPCRs), or ion channels, targeted screening against panels of these proteins is a logical next step.

Experimental Protocol: In Vitro Kinase Inhibitor Profiling

-

Assay Principle: Utilize a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction[7].

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and perform a serial dilution.

-

Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and ATP in the kinase assay buffer. Add the serially diluted compound or a known inhibitor as a positive control (e.g., staurosporine).

-

Incubation: Incubate the reaction at room temperature for 1 hour.

-

ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Caption: A generalized GPCR signaling pathway, a potential target for this compound.

Experimental Protocol: GPCR Functional Assay (Calcium Mobilization)

-

Assay Principle: For Gq-coupled GPCRs, receptor activation leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye[8].

-

Cell Preparation: Plate cells expressing the target GPCR in a 96-well plate and load them with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Compound Addition: Add this compound at various concentrations.

-

Data Acquisition: Measure the fluorescence intensity over time using a plate reader with kinetic read capabilities.

-

Data Analysis: Calculate the peak fluorescence response and plot it against the compound concentration to determine the EC₅₀ or IC₅₀ value.

Unbiased Target Identification

If the compound shows a clear phenotype in cell-based assays but the target is unknown, unbiased target identification methods can be employed. Drug Affinity Responsive Target Stability (DARTS) is a powerful technique for this purpose[9][10].

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Cell Lysis: Prepare a cell lysate from the cell line of interest.

-

Compound Incubation: Incubate the lysate with this compound or a vehicle control.

-

Protease Digestion: Subject the lysates to limited proteolysis with a protease such as thermolysin. The binding of the compound to its target protein is expected to confer a degree of protection from digestion.

-

SDS-PAGE and Staining: Separate the digested proteins by SDS-PAGE and visualize them with Coomassie blue or silver staining.

-

Band Excision and Mass Spectrometry: Excise the protein bands that are protected from digestion in the compound-treated sample and identify them by mass spectrometry.

Part 4: Probing the Metabolic Fate and Safety Profile

The presence of an aniline moiety in this compound raises a potential safety concern. Anilines can undergo metabolic activation by cytochrome P450 enzymes to form reactive metabolites, which can lead to toxicity[11][12][13]. Therefore, it is crucial to assess the metabolic stability and potential for bioactivation of the compound.

Caption: The metabolic activation pathway of aniline derivatives leading to potential toxicity.

Experimental Protocol: Reactive Metabolite Trapping with Glutathione (GSH)

-

Assay Principle: Reactive electrophilic metabolites can be "trapped" by the nucleophilic thiol group of glutathione, forming stable adducts that can be detected by mass spectrometry[14][15][16].

-

Incubation: Incubate this compound with human liver microsomes, an NADPH regenerating system, and glutathione.

-

Sample Preparation: After incubation, stop the reaction with acetonitrile and centrifuge to pellet the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of GSH adducts.

-

Data Interpretation: The presence of a peak corresponding to the mass of the parent compound plus glutathione (minus a proton) is indicative of reactive metabolite formation.

Conclusion: A Path Forward

This guide has laid out a comprehensive, step-by-step strategy for elucidating the potential biological activity of this compound. By integrating in silico predictions with a tiered approach to in vitro screening and safety assessment, researchers can efficiently and systematically characterize this unknown molecule. The protocols and workflows described herein provide a robust framework for not only understanding the specific properties of this compound but also for approaching the investigation of other novel chemical entities. The journey from an unknown compound to a well-characterized molecule is a cornerstone of drug discovery, and this guide serves as a detailed map for that expedition.

References

-

ABClonal. (2019, August 29). 4 Methods for Measuring Cell Proliferation. Retrieved from [Link]

-

Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]

-

Akindele, E. O., et al. (2022). The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds. PMC. Retrieved from [Link]

-

Charles River Laboratories. Ion Channel Assays. Retrieved from [Link]

-

Chavan, R. D., & Laggner, C. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Retrieved from [Link]

-

Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC. Retrieved from [Link]

-

Hughes, T. B., et al. (2016). Modeling the Bioactivation and Subsequent Reactivity of Drugs. PMC. Retrieved from [Link]

-

Lomenick, B., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. Retrieved from [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

-

Metrion Biosciences. Specialist Ion Channel Screening for Lead Optimization. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

O'Hagan, S., & Kell, D. B. (2017). Computational/in silico methods in drug target and lead prediction. PMC. Retrieved from [Link]

-

Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Retrieved from [Link]

-

Wikipedia. (2024). Ibogaine. Retrieved from [Link]

-

Xenotech. (2023, February 24). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. YouTube. Retrieved from [Link]

-

Biocompare. (2023, September 5). Selecting the Best Method for Measuring Cell Proliferation. Retrieved from [Link]

-

Carlson, T. J., & Guengerich, F. P. (2017). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. PMC. Retrieved from [Link]

-

Cell Microsystems. (n.d.). Fluxion Launches a Fully Packaged Ion Channel Screening Solution. Retrieved from [Link]

-

Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

-

DiscoverX. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]

-

Evotec. (n.d.). Reactive Metabolite Assessment. Cyprotex. Retrieved from [Link]

-

Frontiers. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Retrieved from [Link]

-

MDPI. (2021). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

-

OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]

-

Oxford Academic. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. Retrieved from [Link]

-

Phytocontrol. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Retrieved from [Link]

-

Protocols.io. (2019, October 17). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

-

ResearchGate. (2012). How to identify protein target of small organic molecules?. Retrieved from [Link]

-

ResearchGate. (2025). On Mechanisms of Reactive Metabolite Formation from Drugs. Retrieved from [Link]

-

Scripps Research. (2024, January 3). New Technique Reveals Where Proteins and Small Molecules Bind Together. Technology Networks. Retrieved from [Link]

-

Springer. (2024). Machine Learning Techniques for Predicting Drug-Related Side Effects: A Scoping Review. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Ion Channel Screening at Sygnature Discovery. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Reactive Metabolites: Current and Emerging Risk and Hazard Assessments. Chemical Research in Toxicology. Retrieved from [Link]

-

The Scientist. (2023). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

-

Wiley Online Library. (2020). Subanesthetic Concentrations of Drugs Inhibit Cytochrome P450-mediated Metabolism of Aniline. Retrieved from [Link]

-

Wiley Online Library. (2023). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Categories of different computational tools used for drug discovery. Retrieved from [Link]

Sources

- 1. The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. atcc.org [atcc.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 16. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide: 3-Methyl-N-phenylbutanamide as a Synthetic Derivative of Isovaleric Acid

Abstract: This technical guide provides a comprehensive examination of 3-Methyl-N-phenylbutanamide, an amide derivative of the naturally occurring short-chain fatty acid, isovaleric acid. We delve into the rationale for its synthesis, detailed mechanistic pathways, a field-proven experimental protocol, and robust methods for its structural characterization. This document is intended for researchers, chemists, and drug development professionals, offering insights into the molecule's context within the pharmacologically significant class of fatty acid amides (FAAs). By connecting the synthesis to the biological relevance of its parent compounds, this guide serves as a foundational resource for the exploration of novel bioactive molecules.

Introduction: Bridging Natural Products and Synthetic Chemistry

This compound, also known as isovaleranilide, is a synthetic amide that combines the structural motifs of two biologically significant parent molecules: isovaleric acid and aniline. Understanding this compound begins with an appreciation of its origins and the pharmacological precedent set by related structures.

Isovaleric Acid: A Metabolite of Interest Isovaleric acid (3-methylbutanoic acid) is a branched-chain fatty acid naturally found in plants like valerian (Valeriana officinalis) and is an intermediate in the metabolism of the amino acid leucine in mammals.[1] Its clinical relevance is highlighted by the genetic disorder Isovaleric Acidemia (IVA), where a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleric acid and its derivatives.[2][3][4] This condition underscores the body's active pathways for metabolizing and conjugating this molecular scaffold.[2]

Pharmacological Precedent: Isovaleramide and Fatty Acid Amides (FAAs) The primary amide of isovaleric acid, isovaleramide, is a known constituent of valerian root and exhibits anxiolytic and sedative properties.[5][6] Mechanistic studies have identified it as a positive allosteric modulator of the GABA-A receptor, providing a clear biological rationale for exploring derivatives of the isovaleryl core.[6]

Furthermore, this compound belongs to the broader class of fatty acid amides (FAAs), a family of endogenous signaling lipids that includes the endocannabinoid anandamide and the sleep-inducing factor oleamide.[7][8] FAAs are implicated in a vast array of physiological processes, making them and their synthetic analogs attractive targets for drug discovery in pain, inflammation, and neurology.[7] The synthesis of the N-phenyl derivative represents a logical step in structure-activity relationship (SAR) studies, modifying the lipophilicity and steric profile of the parent amide to explore new pharmacological interactions.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its synthesis, purification, and application. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [9] |

| Synonyms | Isovaleranilide, 3-Methyl-N-phenylbutyramide | [9] |

| CAS Number | 2364-50-3 | [10] |

| Molecular Formula | C₁₁H₁₅NO | [9][10] |

| Molecular Weight | 177.24 g/mol | [9] |

| SMILES | CC(C)CC(=O)NC1=CC=CC=C1 | [9] |

| XLogP3 | 2.5 | [9] |

| Topological Polar Surface Area | 29.1 Ų | [9] |

Synthesis and Mechanistic Rationale

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry. However, the direct condensation of these two functional groups is inefficient at ambient temperatures due to a competing and rapid acid-base reaction, which forms a thermodynamically stable and unreactive ammonium carboxylate salt.[11][12] Therefore, activation of the carboxylic acid is essential.

The Role of Carbodiimide Coupling Agents

Modern synthetic strategies employ coupling agents to facilitate amide bond formation under mild conditions. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective reagents for this purpose.[11][12] EDC activates the carboxylic acid by converting the hydroxyl group into an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

Caption: General synthesis of this compound.

Mechanism of EDC-Mediated Coupling

The reaction proceeds through a well-established mechanism involving a highly reactive intermediate.

-

Activation: The carboxylic acid (isovaleric acid) adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable but highly electrophilic.[12]

-

Role of Additives: In practice, this intermediate can rearrange to a stable N-acylurea byproduct. To prevent this and enhance reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt rapidly intercepts the O-acylisourea to form an active HOBt ester, which is less prone to side reactions but still highly reactive towards the amine.[13] Furthermore, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can serve as a potent acyl transfer agent, forming a highly reactive acylpyridinium intermediate that accelerates the reaction, especially with less nucleophilic anilines.[13][14]

-

Nucleophilic Attack: The amine (aniline) performs a nucleophilic attack on the carbonyl carbon of the activated ester intermediate.

-

Product Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the HOBt catalyst and the water-soluble urea byproduct, which can be easily removed during aqueous workup.

Sources

- 1. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 2. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions [mdpi.com]

- 4. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Isovaleramide - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Methyl-N-phenylbutanimidic acid | C11H15NO | CID 222941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Discovery and History of 3-Methyl-N-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Anilide with a Rich Chemical Past

3-Methyl-N-phenylbutanamide, also known by its common name N-phenylisovaleramide or isovaleranilide, is a fascinating molecule within the broader class of anilides. While it may not command the same level of recognition as some of its more famous chemical cousins, its history is deeply rooted in the foundational period of organic chemistry. This technical guide will provide a comprehensive exploration of the discovery and historical context of this compound, tracing its origins from the burgeoning field of 19th-century organic synthesis to its place in modern chemical research. Understanding the historical development of this compound offers valuable insights into the evolution of synthetic methodologies and the enduring relevance of fundamental chemical transformations.

The Dawn of a New Era in Chemical Synthesis: The Mid-19th Century Context

The mid-19th century was a period of profound transformation in the world of chemistry. The vitalism theory, which posited that organic compounds could only be produced by living organisms, was gradually being dismantled by landmark syntheses such as Friedrich Wöhler's synthesis of urea in 1828. This opened the floodgates for chemists to explore the creation of a vast array of organic molecules in the laboratory.

Central to this revolution was the study of functional groups and their reactions. The amide linkage, formed by the reaction of a carboxylic acid and an amine, became a cornerstone of this new synthetic chemistry. Pioneers like the French chemist Charles Gerhardt (1816-1856) were instrumental in classifying organic compounds and understanding their interconversions. His comprehensive "Traité de chimie organique" (1853-1856) was a monumental work that systematized the growing knowledge of organic reactions, including the formation of amides.

The Probable First Synthesis: A Confluence of Reagents and Knowledge

While a single, definitive publication heralding the "discovery" of this compound has not been unearthed in historical records, the scientific consensus points to its first synthesis likely occurring in the mid-19th century. The rationale for this assertion is based on the ready availability of the necessary starting materials and the well-established chemical principles of the time.

The two key precursors for the synthesis of this compound are:

-